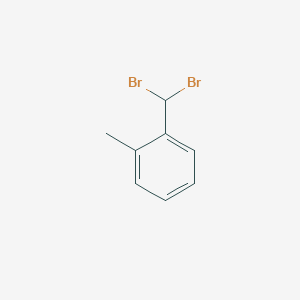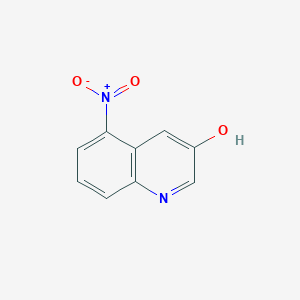
5-Nitroquinolin-3-ol
Descripción general
Descripción
5-Nitroquinolin-3-ol is a heterocyclic aromatic compound with significant applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-3-ol typically involves the nitration of 3-hydroxyquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs a two-stage process. The first stage involves the nitrosation of 3-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid. The reaction conditions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3-hydroxy-5-aminoquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: this compound-N-oxide.
Reduction: 3-Hydroxy-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Nitroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties due to its ability to induce redox reactions that alter intracellular signaling and inhibit tumor cell growth.
Mecanismo De Acción
The mechanism of action of 5-Nitroquinolin-3-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions essential for bacterial growth, thereby inhibiting bacterial enzymes and DNA synthesis.
Anticancer Activity: It inhibits type 2 methionine aminopeptidase, a protein involved in angiogenesis, thereby preventing tumor growth.
Comparación Con Compuestos Similares
8-Hydroxy-5-nitroquinoline: Similar in structure but differs in the position of the hydroxyl group.
5-Nitroquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity
Uniqueness: 5-Nitroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-nitroquinolin-3-ol |
InChI |
InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H |
Clave InChI |
SISRQKHBPIZTNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


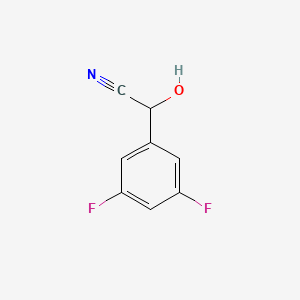
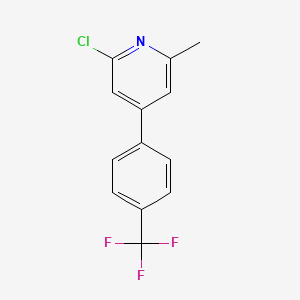
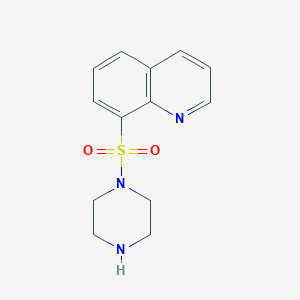
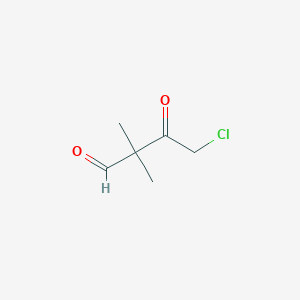
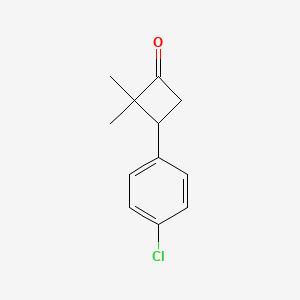
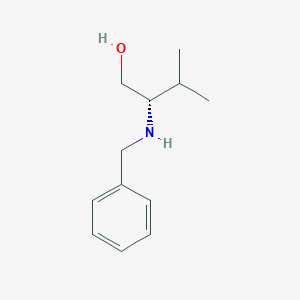
![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)
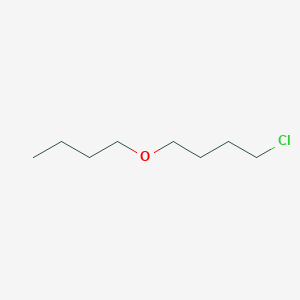

![3-ethyl-4-fluoro-6-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B8737629.png)
